3-(3-Chloro-5-fluorophenyl)-2'-thiomethylpropiophenone
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Description
3-(3-Chloro-5-fluorophenyl)-2'-thiomethylpropiophenone is a useful research compound. Its molecular formula is C16H14ClFOS and its molecular weight is 308.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques : A compound structurally similar to 3-(3-Chloro-5-fluorophenyl)-2'-thiomethylpropiophenone was synthesized using 2-amino-2′,5-dichlorobenzophenone and 2-amino-5-chloro-2'-fluorobenzophenone, demonstrating the potential for creating diverse molecular structures for various applications (Satheeshkumar et al., 2017).
- Quantum Chemical Studies : Computational calculations and spectroscopic analysis provide insights into the chemical properties and reactivity of similar compounds, which can guide the development of materials with desired characteristics (Satheeshkumar et al., 2017).
Pharmaceutical Research
- Antimicrobial Activity : Derivatives of compounds with similar structural elements have shown promise as antimicrobial agents, suggesting potential applications in medical and pharmaceutical fields (Badiger et al., 2013).
Material Science
- Polymer Synthesis : Compounds with similar structures have been used in the synthesis of novel polymers, indicating the potential of this compound in developing new materials with unique properties (Banerjee et al., 1999).
Chemistry of Heterocyclic Compounds
- Synthesis of Fluorophenothiazines : Compounds with similar molecular structures have been synthesized for potential applications in the chemistry of heterocyclic compounds, which are important in pharmaceuticals and agrochemicals (Hamadi et al., 1998).
Properties
IUPAC Name |
3-(3-chloro-5-fluorophenyl)-1-(2-methylsulfanylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFOS/c1-20-16-5-3-2-4-14(16)15(19)7-6-11-8-12(17)10-13(18)9-11/h2-5,8-10H,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVWAMNIAGOGRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)CCC2=CC(=CC(=C2)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644946 |
Source
|
Record name | 3-(3-Chloro-5-fluorophenyl)-1-[2-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80644946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898750-40-8 |
Source
|
Record name | 3-(3-Chloro-5-fluorophenyl)-1-[2-(methylthio)phenyl]-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898750-40-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Chloro-5-fluorophenyl)-1-[2-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80644946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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